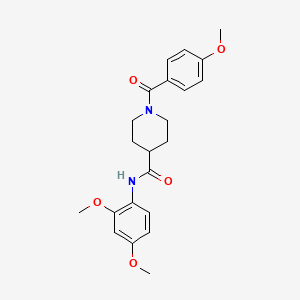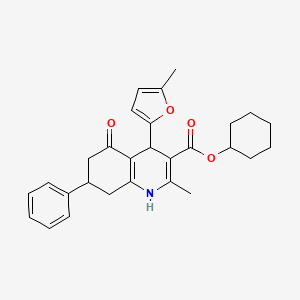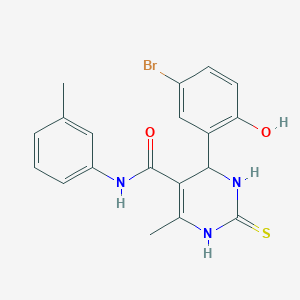
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as DMHP, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. DMHP belongs to the class of piperidinecarboxamide compounds and is structurally similar to other compounds that have been studied for their pharmacological effects.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in the body. One proposed mechanism of action is that N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide may act as an agonist at the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and mood regulation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. However, one limitation of using N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide. One area of research is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic effects. Another area of research is to investigate its potential effects on other physiological processes, such as pain perception and cognition. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide in human subjects.
合成法
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzoyl chloride to form an intermediate compound. This intermediate is then reacted with piperidinecarboxylic acid to form N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic effects in various areas of research, including neuroscience, cancer, and inflammation. In neuroscience, N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models. N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Inflammation is another area of research where N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been studied, as it has been shown to have anti-inflammatory effects in animal models.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-17-6-4-16(5-7-17)22(26)24-12-10-15(11-13-24)21(25)23-19-9-8-18(28-2)14-20(19)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAQVHNDYFLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}methanol](/img/structure/B5107553.png)
![6-(5-chloro-2-methoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5107568.png)
![2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5107580.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5107581.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![4-{2-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5107609.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107622.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)
